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Comprehensive Drug Comparison

The table below summarizes the core characteristics of Tideglusib and Metformin based on the available

data.

Feature Tideglusib (AMO-02) Metformin

Drug Type Repurposed small molecule; New Chemical
Entity (NCE) IND for DM1 [1]

Repurposed small molecule [1]

Primary
Mechanism of
Action

Dual action: Inhibits overactive GSK3β kinase
and reduces levels of toxic DMPK RNA [2] [1]

Activates AMPK; restores
DMPK mRNA levels and

rescues mis-splicing events [3]
[4]

Key Molecular
Targets

Glycogen Synthase Kinase 3 Beta (GSK3β),
CELF1 levels, DMPK RNA [1] [5]

DMPK mRNA, MBNL1/2 mis-
splicing, Insulin Receptor

(INSR) splicing [3]
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Feature Tideglusib (AMO-02) Metformin

Clinical Trial
Phase

Phase 3 planned for adult-onset DM1 [2]. A
Phase 2/3 trial (REACH-CDM) in

congenital/juvenile DM1 did not meet its primary
endpoint [6].

Phase 3 completed (2019-
2021) for efficacy on motility

and strength [1].

| Reported Efficacy | Preclinical: Improved survival, weight, and neuromotor activity in mouse models [1].

Clinical: Post-hoc analyses showed benefits in walking, cognition, and biomarkers [2]. | Preclinical: Restored

DMPK mRNA and rescued mis-splicing [3]. Clinical: Increased distance in 6-minute walk test (6MWT) and

improved spectral analysis of stride [3]. | | Safety & Tolerability | Generally safe and well-tolerated; most

common adverse events were respiratory infections and digestive events [6]. | Most reported adverse events

were mild or moderate gastrointestinal problems [3]. | | Administration | Oral suspension [6] | Oral tablet

(inferred) |

Mechanisms of Action and Experimental Evidence

The therapeutic potential of Tideglusib and Metformin in DM1 is supported by distinct pathways and

experimental data.

Tideglusib: Targeting GSK3β and RNA Toxicity

Tideglusib's mechanism is focused on correcting the dysregulated GSK3β pathway and directly addressing

RNA toxicity.

Key Pathway and Workflow: The following diagram illustrates the mechanistic pathway and the

corresponding preclinical experimental workflow for Tideglusib.
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Proposed Mechanism of Action Key Preclinical Experiments

DM1 Mutation
(Expanded CTG repeat)

Toxic DMPK RNA

Elevated GSK3β Activity

Increased CELF1 Activity

Splicing Defects & Muscle Pathology

Tideglusib

Inhibits

Reduces

Animal Models:
DMSXL Mice, HSALR Mice

Treatment:
Oral administration

(Weight-adjusted doses)

Assessment:
- Survival & Body Weight

- Grip Strength (Functional)
- Muscle Histopathology

- Splicing Correction

Click to download full resolution via product page

Supporting Experimental Evidence:

Preclinical Models: Studies used the DMSXL mouse model (carrying >700 CTG repeats) and
the HSALR mouse model (expressing 250 CUG repeats) [1] [5].

Treatment Protocol: In a key preclinical study, early intervention was tested by administering
Tideglusib to young (1.5-month-old) HSALR mice. The regimen involved intraperitoneal

injection every 48 hours for 6 weeks [5].
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Outcome Measures: Efficacy was evaluated through improved postnatal survival, body

weight, and neuromotor activity in DMSXL mice. In HSALR mice, improvements were seen in
functional parameters like muscle weakness and myotonia, and correction of molecular

pathways (GSK3β and CELF1 levels) [1].

Metformin: Targeting AMPK and Splicing Defects

Metformin is proposed to work primarily by activating AMPK, which influences several downstream effects

relevant to DM1 pathology.

Key Pathway and Workflow: The diagram below outlines Metformin's proposed mechanism and a

typical experimental design for validating its effect in DM1.

Proposed Mechanism of Action Key Experimental Evidence

Metformin

Activates AMPK

Restores DMPK mRNA Levels Rescues MBNL1/2
Mis-splicing

Improves Insulin Receptor
(INSR) Splicing

In-Vitro & In-Vivo Models:
DM1 Patient Myoblasts, Animal Models

Treatment:
Oral administration

(e.g., 3000 mg/day in clinical trial)

Assessment:
- DMPK RNA & mRNA Levels

- Splicing Patterns (MBNL1/2, INSR)
- 6-Minute Walk Test (6MWT)

- Glucose Metabolism
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Supporting Experimental Evidence:

Experimental Models: Evidence comes from in-vitro studies (e.g., DM1 patient-derived
myoblasts) and in-vivo models [3] [4].

Treatment and Assessment: A clinical trial administered 3000 mg/day of metformin to DM1
patients [3]. Key outcomes included:

Molecular: Restoration of DMPK mRNA levels and rescue of mis-splicing events in
genes like MBNL1 and MBNL2 [3].

Functional: A significant increase in the distance walked in the 6-minute walk test
(6MWT) and improvements in spectral analysis of stride (parameters like pAP, pCC, and

PT) [3].

Conclusion and Development Outlook

For researchers and drug development professionals, the choice between these two candidates depends on

the strategic focus of the therapeutic program:

For Tideglusib: The most recent update (May 2024) confirms that a Phase 3 trial in adult-onset
DM1 is being planned following discussions with the FDA [2]. The strategy is to use data from this
adult trial, combined with existing data from the pediatric study (REACH-CDM), to support a broad

marketing authorization application. Its dual mechanism offers a unique approach.
For Metformin: A Phase 3 trial investigating its efficacy on motility and strength in DM1 was

completed in 2021 [1]. The available data shows promise in preclinical and clinical settings,
particularly in addressing splicing defects and functional mobility.

Both investigational therapies have demonstrated a satisfactory safety profile in DM1 patients, with the most

common adverse events being gastrointestinal issues for Metformin and respiratory infections or digestive

events for Tideglusib [3] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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